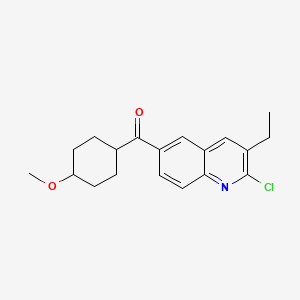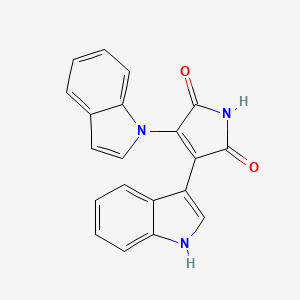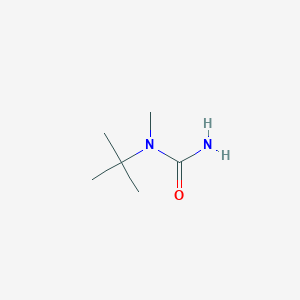![molecular formula C12H12O8 B14241087 1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone CAS No. 401465-30-3](/img/structure/B14241087.png)
1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,10,14-Tetraoxadispiro[5252]hexadecane-2,4,11,13-tetrone is a complex organic compound with the molecular formula C12H12O8 It is characterized by its unique spirocyclic structure, which includes four oxygen atoms and multiple ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Detailed synthetic routes can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes large-scale reactions in reactors, followed by purification steps such as crystallization or chromatography. The exact methods can vary depending on the desired application and the scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone involves its interaction with various molecular targets. The compound’s ketone groups can participate in nucleophilic addition reactions, while the spirocyclic structure may influence its binding to specific enzymes or receptors. Detailed studies on its mechanism of action are available in scientific literature .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane: Another spirocyclic compound with a similar structure but different functional groups.
1,3-Dioxane-2-propanoic acid derivatives: Compounds with related spirocyclic frameworks and varying substituents.
Uniqueness
1,5,10,14-Tetraoxadispiro[525
Eigenschaften
CAS-Nummer |
401465-30-3 |
|---|---|
Molekularformel |
C12H12O8 |
Molekulargewicht |
284.22 g/mol |
IUPAC-Name |
1,5,10,14-tetraoxadispiro[5.2.59.26]hexadecane-2,4,11,13-tetrone |
InChI |
InChI=1S/C12H12O8/c13-7-5-8(14)18-11(17-7)1-2-12(4-3-11)19-9(15)6-10(16)20-12/h1-6H2 |
InChI-Schlüssel |
IKTWAUBFJJJRQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC13OC(=O)CC(=O)O3)OC(=O)CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


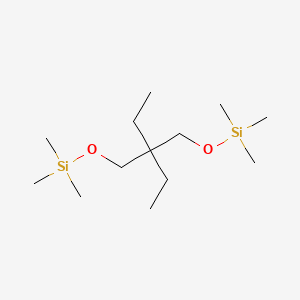
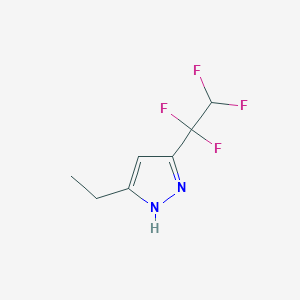
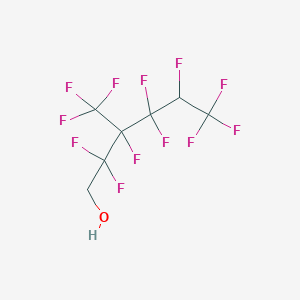
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14241022.png)
![Ethanethiol, 2-[(9-anthracenylmethyl)amino]-](/img/structure/B14241024.png)
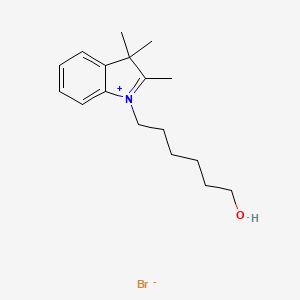
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
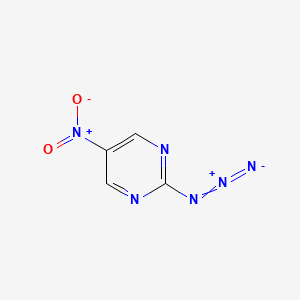
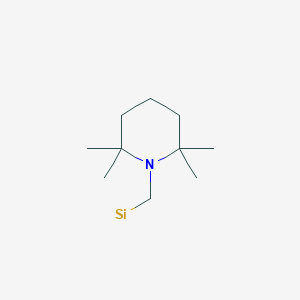

![4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14241055.png)
